molecular formula C24H22N2O2 B2466145 N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851407-03-9

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2466145
CAS No.: 851407-03-9
M. Wt: 370.452
InChI Key: YSBLQJLKRHLUCC-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features a quinoline and naphthalene moiety

Scientific Research Applications

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of quinoline compounds can vary widely depending on their specific structure and the target they interact with. Many quinoline derivatives have shown a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed by using quinoline nucleus . Future research will likely continue to explore the synthesis and biological activities of new quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline derivative, followed by its coupling with a naphthalene carboxylic acid derivative. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like toluene or dimethylformamide (DMF). The final step usually involves the formation of the amide bond under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]naphthalene-2-carboxamide is unique due to its combined quinoline and naphthalene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-15-7-8-16(2)22-21(15)14-20(24(28)26-22)11-12-25-23(27)19-10-9-17-5-3-4-6-18(17)13-19/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBLQJLKRHLUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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